molecular formula C30H23N7O3 B12736589 Benzoic acid, 4-((((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)phenylmethyl)azo)-, ((2-hydroxyphenyl)methylene)hydrazide CAS No. 127786-19-0

Benzoic acid, 4-((((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)phenylmethyl)azo)-, ((2-hydroxyphenyl)methylene)hydrazide

Cat. No.: B12736589
CAS No.: 127786-19-0
M. Wt: 529.5 g/mol
InChI Key: JJHNKZOWGSHELQ-AFMUWKMMSA-N
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Description

Benzoic acid, 4-((((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)phenylmethyl)azo)-, ((2-hydroxyphenyl)methylene)hydrazide is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including benzoic acid, quinazolinyl, azo, and hydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-((((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)phenylmethyl)azo)-, ((2-hydroxyphenyl)methylene)hydrazide involves multiple stepsThe reaction conditions often involve the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-((((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)phenylmethyl)azo)-, ((2-hydroxyphenyl)methylene)hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of complex organic molecules.

    Biology: For its potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of dyes and pigments due to its azo group .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, its quinazolinyl group can interact with enzymes, inhibiting their activity. The azo group can undergo redox reactions, leading to the generation of reactive intermediates that can affect cellular processes. The hydrazide group can form stable complexes with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-methyl-4-oxo-3(4H)-quinazolinyl)amino)benzoic acid
  • 4-((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)phenylmethyl)azo)benzoic acid hydrazide

Uniqueness

Benzoic acid, 4-((((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)phenylmethyl)azo)-, ((2-hydroxyphenyl)methylene)hydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

127786-19-0

Molecular Formula

C30H23N7O3

Molecular Weight

529.5 g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-[[(Z)-N-(2-methyl-4-oxoquinazolin-3-yl)-C-phenylcarbonimidoyl]diazenyl]benzamide

InChI

InChI=1S/C30H23N7O3/c1-20-32-26-13-7-6-12-25(26)30(40)37(20)36-28(21-9-3-2-4-10-21)34-33-24-17-15-22(16-18-24)29(39)35-31-19-23-11-5-8-14-27(23)38/h2-19,38H,1H3,(H,35,39)/b31-19+,34-33?,36-28-

InChI Key

JJHNKZOWGSHELQ-AFMUWKMMSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=O)N1/N=C(/C3=CC=CC=C3)\N=NC4=CC=C(C=C4)C(=O)N/N=C/C5=CC=CC=C5O

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1N=C(C3=CC=CC=C3)N=NC4=CC=C(C=C4)C(=O)NN=CC5=CC=CC=C5O

Origin of Product

United States

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